molecular formula C17H13NO3S B11335776 N-(2-methoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide

N-(2-methoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide

Cat. No.: B11335776
M. Wt: 311.4 g/mol
InChI Key: JIJDKCCCGUEGPT-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a methoxyphenyl group attached to an isothiochromene core, which is further functionalized with a carboxamide group. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the isothiochromene core, followed by the introduction of the methoxyphenyl group and subsequent carboxamide formation. Key reagents often used in these reactions include methoxybenzene derivatives, thiochromene precursors, and amide-forming agents.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as solvent extraction, recrystallization, and chromatography are employed to purify the final product. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the carboxamide group.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts like palladium or copper.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-methoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. For instance, it could inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses.

Comparison with Similar Compounds

    2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A hallucinogenic compound with a similar methoxyphenyl group.

    N-(2-methoxybenzyl)-2,5-dimethoxy-4-bromophenethylamine (25B-NBOMe): Another hallucinogen with structural similarities.

Uniqueness: N-(2-methoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide is unique due to its isothiochromene core and carboxamide functionality, which are not present in the aforementioned compounds. This structural difference imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

Molecular Formula

C17H13NO3S

Molecular Weight

311.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-1-oxoisothiochromene-3-carboxamide

InChI

InChI=1S/C17H13NO3S/c1-21-14-9-5-4-8-13(14)18-16(19)15-10-11-6-2-3-7-12(11)17(20)22-15/h2-10H,1H3,(H,18,19)

InChI Key

JIJDKCCCGUEGPT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=O)S2

Origin of Product

United States

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